3-chloro-N-{[3-(2-methylpyrimidin-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-5-(trifluoromethyl)pyridin-2-amine
Description
This compound features a pyridine core substituted with chloro and trifluoromethyl groups at positions 3 and 5, respectively. The amine group at position 2 is linked to a methylated 4,5-dihydro-1,2-oxazole moiety, which itself bears a 2-methylpyrimidin-4-yl substituent at position 2. This architecture confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrimidine-oxazole hybrid may influence binding interactions in biological systems .
Properties
IUPAC Name |
3-chloro-N-[[3-(2-methylpyrimidin-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N5O/c1-8-20-3-2-12(23-8)13-5-10(25-24-13)7-22-14-11(16)4-9(6-21-14)15(17,18)19/h2-4,6,10H,5,7H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGQJGHYAZWQFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=NOC(C2)CNC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-{[3-(2-methylpyrimidin-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. One common approach includes the following steps:
- **Formation of
Biological Activity
3-chloro-N-{[3-(2-methylpyrimidin-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-5-(trifluoromethyl)pyridin-2-amine (CAS: 344277-27-6) is a compound that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
The compound's molecular formula is with a molar mass of g/mol. It features a complex structure consisting of a pyridine ring, a trifluoromethyl group, and an oxazole moiety, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of various derivatives related to this compound. For example, compounds with similar structures have shown varying degrees of antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) values were determined against common pathogens such as Escherichia coli and Bacillus subtilis.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 3-chloro derivative | E. coli | 50 |
| 3-chloro derivative | B. subtilis | 25 |
These results indicate that modifications in the chemical structure can significantly influence the antimicrobial efficacy of the compounds tested .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets. Additionally, the oxazole ring may play a role in enzyme inhibition or receptor binding.
Case Studies
A notable study involved the synthesis and evaluation of various analogs derived from this compound. The research focused on their potential as anti-cancer agents. In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that structural modifications could lead to enhanced therapeutic profiles.
Example Case Study
In one study, a derivative similar to this compound was tested against human breast cancer cells (MCF7). The results showed an IC50 value of 30 µM, indicating promising anticancer activity compared to standard chemotherapeutics .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The compound is compared to three analogs with modifications in heterocyclic rings and substituents (Table 1).
Table 1: Structural Comparison of Target Compound and Analogs
Impact of Substituents on Properties
Electronic Effects
- In contrast, the pyrazol-3-yl group in Analog 2 () offers π-π stacking capabilities but may reduce polarity .
- Replacement of the oxazole with 1,3,4-thiadiazole (Analog 3) introduces sulfur, altering electronic distribution and increasing molecular weight, which could affect solubility .
Steric and Solubility Profiles
- The carboxylic acid substituent in Analog 4 () significantly improves aqueous solubility compared to the parent amine in the target compound but may limit membrane permeability .
- Trifluoromethyl groups in all analogs enhance lipophilicity, though steric bulk from the pyrimidine or thiadiazole rings may reduce binding pocket accessibility .
NMR Chemical Shift Analysis
highlights that substituent positioning alters chemical environments. For example, regions A (positions 39–44) and B (positions 29–36) in NMR spectra show distinct shifts for analogs with pyrimidine vs. pyrazole substituents, indicating differences in electron density and conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
